2H-Cyclohepta[b]furan
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Overview
Description
2H-Cyclohepta[b]furan is a heterocyclic compound recognized for its unique structure, which includes a seven-membered ring fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Cyclohepta[b]furan typically involves the reaction of aryl propiolates through flash vacuum pyrolysis. This method allows for the formation of the compound under controlled high-temperature conditions . Another common synthetic route involves the iodation followed by Suzuki–Miyaura coupling reactions, which introduce aryl groups at specific positions on the molecule .
Industrial Production Methods: Industrial production of this compound often utilizes catalytic hydrogenation to remove iodine substituents, followed by reactions with malonate esters in the presence of sodium alkoxide . This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2H-Cyclohepta[b]furan undergoes various chemical reactions, including:
Cycloaddition Reactions: These reactions involve the addition of olefins, active methylenes, enamines, and silyl enol ethers to form complex structures.
Electrophilic Substitution Reactions: These occur at specific positions on the molecule, influenced by the resonance structure of the compound.
Nucleophilic Addition Reactions: These reactions take place at multiple positions on the molecule, leading to the formation of diverse products.
Common Reagents and Conditions:
Cycloaddition Reactions: Olefins, active methylenes, enamines, and silyl enol ethers are commonly used.
Electrophilic Substitution Reactions: Various electrophiles can be used under mild conditions.
Nucleophilic Addition Reactions: Nucleophiles such as enamines and silyl enol ethers are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include azulene derivatives, which are known for their distinct optical and electrochemical properties .
Scientific Research Applications
2H-Cyclohepta[b]furan has been extensively studied for its applications in:
Mechanism of Action
The mechanism by which 2H-Cyclohepta[b]furan exerts its effects involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The resonance structure of the compound allows for specific interactions with various molecular pathways, leading to the formation of stable products with distinct properties .
Comparison with Similar Compounds
Azulene: A non-benzenoid aromatic hydrocarbon with a fused structure of five- and seven-membered rings.
Tropylium Ions: Known for their stability and absorption properties in the visible region of the UV-visible spectrum.
Uniqueness: 2H-Cyclohepta[b]furan is unique due to its ability to undergo diverse chemical reactions, leading to the formation of complex and stable products. Its derivatives exhibit distinct optical and electrochemical properties, making it a valuable compound in various scientific research applications .
Properties
CAS No. |
275-76-3 |
---|---|
Molecular Formula |
C9H8O |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2H-cyclohepta[b]furan |
InChI |
InChI=1S/C9H8O/c1-2-4-8-6-7-10-9(8)5-3-1/h1-6H,7H2 |
InChI Key |
IQYNYJJLNYMECO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C=CC=CC=C2O1 |
Origin of Product |
United States |
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